molecular formula C8H8Cl2O B7948290 (R)-1-(2,6-Dichloro-phenyl)-ethanol

(R)-1-(2,6-Dichloro-phenyl)-ethanol

Cat. No.: B7948290
M. Wt: 191.05 g/mol
InChI Key: VUSOJMQVQGKPNN-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(2,6-Dichloro-phenyl)-ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its two chlorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,6-Dichloro-phenyl)-ethanol typically involves the reduction of the corresponding ketone, ®-1-(2,6-Dichloro-phenyl)-ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of ®-1-(2,6-Dichloro-phenyl)-ethanol may involve catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to reduce the ketone to the desired alcohol. The process is optimized for large-scale production, ensuring efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,6-Dichloro-phenyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: ®-1-(2,6-Dichloro-phenyl)-ethanone or ®-1-(2,6-Dichloro-phenyl)-acetic acid.

    Reduction: ®-1-(2,6-Dichloro-phenyl)-ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,6-Dichloro-phenyl)-ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,6-Dichloro-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro-phenyl group enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,6-Dichloro-phenyl)-ethanol: The enantiomer of the compound, differing in its optical activity and potentially its biological activity.

    1-(2,6-Dichloro-phenyl)-ethanone: The corresponding ketone, which serves as a precursor in the synthesis of the alcohol.

    2,6-Dichloro-phenol: A related compound with similar structural features but different functional groups.

Uniqueness

®-1-(2,6-Dichloro-phenyl)-ethanol is unique due to its chiral nature, which imparts specific optical and biological properties

Properties

IUPAC Name

(1R)-1-(2,6-dichlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOJMQVQGKPNN-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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